Tebipenem - 161715-21-5

Tebipenem

Catalog Number: EVT-283887
CAS Number: 161715-21-5
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tebipenem is an oral carbapenem antibiotic, against penicillin-nonsusceptible Streptococcus pneumoniae.

Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr)

  • Compound Description: Tebipenem pivoxil hydrobromide is the orally bioavailable prodrug of tebipenem. [, , , , , , , , , , ] It is converted to the active moiety, tebipenem, in the enterocytes of the gastrointestinal tract. []
  • Relevance: TBP-PI-HBr is directly relevant to tebipenem as it is the pro-drug form that allows for oral administration. [] The pharmacokinetic properties and efficacy of TBP-PI-HBr are crucial for understanding the clinical application of Tebipenem. []

Meropenem

  • Compound Description: Meropenem is an intravenous carbapenem antibiotic. [, , , , , , , , , ] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing strains.
  • Relevance: Meropenem serves as a key comparator to Tebipenem in many studies, highlighting Tebipenem’s potential as an oral alternative to intravenous carbapenem therapy. [, ] The similar spectrum of activity and comparable MIC values against certain pathogens are notable points of comparison. [, ]

Ertapenem

  • Compound Description: Ertapenem is another intravenous carbapenem antibiotic known for its long half-life. [, , , , , , , , , , ] Like Tebipenem, it demonstrates activity against many Gram-positive and Gram-negative bacteria, including some ESBL producers.
  • Relevance: Similar to meropenem, ertapenem is frequently compared to Tebipenem, particularly in the context of treating complicated urinary tract infections (cUTIs). [, ] The studies often focus on comparing their efficacy and safety profiles to assess Tebipenem’s potential as a step-down or alternative therapy in this clinical setting. []

Doripenem

  • Compound Description: Doripenem is an intravenous carbapenem antibiotic with broad-spectrum activity, similar to Tebipenem. [] It is used to treat a variety of bacterial infections.
  • Relevance: Doripenem is often included in comparative studies assessing the in vitro activity of Tebipenem against various bacterial isolates. []

Imipenem

  • Compound Description: Imipenem is an intravenous carbapenem antibiotic, frequently used in combination with cilastatin (a renal dehydropeptidase inhibitor) to prevent its degradation in the kidneys. [, , ]
  • Relevance: Imipenem, alongside other carbapenems, provides a comparative reference point for Tebipenem’s in vitro activity. [, ] The lower MIC values demonstrated by Tebipenem against certain organisms highlight its potential advantages. []

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, ]
  • Relevance: Ciprofloxacin is often included as a comparator in in vivo efficacy studies, especially those involving biothreat pathogens. [] This comparison helps to establish the relative effectiveness of Tebipenem in scenarios where ciprofloxacin is a standard treatment option. []

Trimethoprim/Sulfamethoxazole

  • Compound Description: Trimethoprim/sulfamethoxazole (TMP/SMX) is a combination antibiotic commonly used to treat UTIs. [, ]
  • Relevance: The research highlights that Tebipenem maintains its activity against isolates demonstrating co-resistance to TMP/SMX, unlike some other antibiotics. [] This finding is crucial for potentially positioning Tebipenem as a treatment option for infections caused by multidrug-resistant organisms.

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. [] It has a broad spectrum of activity, particularly against Gram-negative bacteria.
  • Relevance: Ceftazidime is used as a marker in the research to define and categorize extended-spectrum β-lactamase (ESBL)-producing isolates. [] While not structurally related to tebipenem, it is relevant in defining the resistance patterns of the bacteria that tebipenem is effective against.

Ceftriaxone

  • Compound Description: Ceftriaxone is another third-generation cephalosporin antibiotic with broad-spectrum activity, similar to ceftazidime. []
  • Relevance: Like ceftazidime, ceftriaxone is used in the studies to categorize ESBL-producing bacterial isolates, thereby providing context for the effectiveness of Tebipenem against such resistant pathogens. []

Aztreonam

  • Compound Description: Aztreonam is a monobactam antibiotic with activity primarily against Gram-negative bacteria. []
  • Relevance: Similar to ceftazidime and ceftriaxone, aztreonam is used as a marker for identifying and classifying ESBL-producing Enterobacterales isolates in the research. [] This classification helps in understanding the resistance patterns of isolates for which Tebipenem might be a viable treatment option.

Amoxicillin-clavulanate

  • Compound Description: Amoxicillin-clavulanate is a combination antibiotic consisting of a penicillin-class antibiotic (amoxicillin) and a β-lactamase inhibitor (clavulanate). []
  • Relevance: This oral antibiotic combination is often included in the research as a comparator to assess the susceptibility patterns of UTI-causing bacteria. [] This comparison highlights the potential role of Tebipenem in scenarios where resistance to amoxicillin-clavulanate is prevalent.

Levofloxacin

  • Compound Description: Levofloxacin is a fluoroquinolone antibiotic with activity against a broad range of bacterial species. [, , ]
  • Relevance: Levofloxacin often serves as a comparator in studies evaluating the effectiveness of Tebipenem, particularly in the context of treating respiratory tract infections. [] This comparison helps to demonstrate the relative potency and potential advantages of Tebipenem, especially against resistant strains.

Tebipenem-Avibactam

  • Compound Description: This is a combination of Tebipenem and Avibactam. [] Avibactam is a non-β-lactam β-lactamase inhibitor. This combination showed potent bactericidal activity against Mycobacterium abscessus in vitro and efficacy in a mouse model of M. abscessus lung infection. []

Vaborbactam

  • Compound Description: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor. []
  • Relevance: While not directly combined with tebipenem in the provided research, vaborbactam is used in conjunction with meropenem for comparative purposes, particularly in the context of treating Mycobacterium tuberculosis complex. [] This comparison allows researchers to assess the relative efficacy of Tebipenem combined with a β-lactamase inhibitor.

Properties

CAS Number

161715-21-5

Product Name

Tebipenem

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

Solubility

Soluble in DMSO

Synonyms

Tebipenem; LJC-11036; LJC 11036; LJC11036;

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.